H-Cys(Bzl)-OH

Catalog No.
S706291
CAS No.
3054-01-1
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Cys(Bzl)-OH

CAS Number

3054-01-1

Product Name

H-Cys(Bzl)-OH

IUPAC Name

(2R)-2-amino-3-benzylsulfanylpropanoic acid

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

GHBAYRBVXCRIHT-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N

Synonyms

S-Benzyl-L-cysteine;Benzylcysteine;3054-01-1;H-Cys(Bzl)-OH;(R)-2-amino-3-(benzylthio)propanoicacid;S-Benzylcysteine;D-S-butylcysteine;CHEMBL63130;GHBAYRBVXCRIHT-VIFPVBQESA-N;(2R)-2-amino-3-benzylsulfanyl-propanoicacid;(R)-2-Amino-3-(S-Benzylthio)PropanoicAcid;3-Benzylthioalanine;L-S-Benzylcysteine;(S)-Benzyl-D-Cys;(R)-S-Benzylcysteine;25988-62-9;(2R)-2-amino-3-(phenylmethylthio)propanoicacid;L-Cysteine,S-(phenylmethyl)-;Alanine,3-(benzylthio)-,L-;NSC638614;Poly-S-benzylcysteine;(S)-Benzyl-L-Cys;NSC-43125;PubChem19030;AC1L4WNQ

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N

The exact mass of the compound S-Benzyl-L-cysteine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of S-aryl-L-cysteine zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-Cys(Bzl)-OH, also known as S-Benzyl-L-cysteine (CAS: 3054-01-1), is an amino acid derivative where the highly reactive thiol (-SH) side chain of L-cysteine is protected by a benzyl group. This S-protection is the compound's defining feature, preventing unwanted oxidation to disulfides and other side reactions during multi-step chemical syntheses.. Its primary application is as a building block in solid-phase peptide synthesis (SPPS), where the stability of the benzyl group under specific conditions is a critical, process-defining attribute.. Unlike many other protected amino acids, the S-benzyl group exhibits exceptionally high stability towards acids, a property that dictates its selection over other common alternatives.

Direct substitution of H-Cys(Bzl)-OH with seemingly similar compounds often leads to process failure. Using unprotected L-cysteine introduces a reactive thiol prone to uncontrolled oxidation, compromising reaction yield and purity. Substituting with another protected form, such as H-Cys(Trt)-OH (S-trityl-L-cysteine), is also not a simple swap. The trityl (Trt) group is highly acid-labile and is cleaved by trifluoroacetic acid (TFA), whereas the benzyl (Bzl) group is stable under these conditions.. This fundamental difference in chemical stability means the choice of S-protection dictates the entire synthesis and deprotection strategy, particularly in orthogonal schemes for complex peptides. Therefore, H-Cys(Bzl)-OH is procured for its specific stability profile, which is non-interchangeable with more acid-sensitive alternatives.

Exceptional Acid Stability Enables Compatibility with Boc-Based Synthesis and Orthogonal Strategies

The S-benzyl protecting group is uniquely stable under acidic conditions that readily cleave other common S-protecting groups. In Boc-based solid-phase peptide synthesis (SPPS), the N-terminal Boc group is repeatedly removed with moderate acid, typically 50% trifluoroacetic acid (TFA) in DCM.. The S-benzyl group is completely stable to these conditions, whereas the widely used S-trityl (Trt) group is not.. The Bzl group requires much stronger acids, such as anhydrous hydrogen fluoride (HF), for cleavage.. This makes H-Cys(Bzl)-OH a required component for Boc-SPPS, where the S-protection must survive multiple TFA cycles.

Evidence DimensionProtecting Group Stability to TFA
Target Compound DataS-Benzyl (Bzl) group is stable to repeated treatments with 50% TFA and standard 95% TFA cleavage cocktails.
Comparator Or BaselineS-Trityl (Trt) group is labile and readily cleaved by TFA under the same conditions.
Quantified DifferenceQualitatively distinct stability: Stable vs. Labile under identical, process-critical conditions.
ConditionsStandard conditions for Boc-group removal (50% TFA/DCM) and final peptide cleavage in Fmoc-SPPS (e.g., TFA/water/TIS 95:2.5:2.5).

This stability difference is the primary reason for selecting H-Cys(Bzl)-OH for Boc-based peptide synthesis, as using an acid-labile alternative like H-Cys(Trt)-OH would result in premature deprotection and synthesis failure.

Prevents Oxidative Dimerization, Improving Handling and Process Reproducibility Over Unprotected Cysteine

Unprotected L-cysteine is highly susceptible to oxidation, readily forming cystine, a disulfide-bonded dimer, in air or under common reaction conditions. This complicates handling, stoichiometry, and leads to impurities. The S-benzyl group in H-Cys(Bzl)-OH physically blocks the thiol, preventing this oxidative side reaction.. This ensures that the cysteine monomer is incorporated into the target molecule as intended, leading to higher process reproducibility and a cleaner product profile compared to syntheses attempted with unprotected L-cysteine.

Evidence DimensionSusceptibility to Air Oxidation (Thiol Group)
Target Compound DataProtected thiol group is not susceptible to air oxidation, ensuring monomeric form is maintained.
Comparator Or BaselineUnprotected L-cysteine thiol group readily oxidizes to form cystine disulfide dimer.
Quantified DifferenceEliminates a primary degradation and impurity pathway.
ConditionsStandard laboratory handling, storage, and reaction workup conditions.

For any multi-step synthesis, procuring the S-protected form is critical for ensuring process control, accurate stoichiometry, and avoiding difficult-to-remove dimeric impurities.

Improved Solubility in Common Organic Solvents for Enhanced Processability

L-cysteine is highly polar and exhibits poor solubility in many common organic solvents, such as acetonitrile and various alcohols, but is soluble in water.. The introduction of the nonpolar benzyl group in H-Cys(Bzl)-OH significantly alters its solubility profile, rendering it slightly soluble in organic solvents like DMSO and methanol.. This enhanced organo-solubility is a key processability advantage, allowing for its use in a wider range of non-aqueous reaction systems and facilitating homogeneous reaction conditions where unprotected L-cysteine would be unsuitable.

Evidence DimensionSolubility Profile
Target Compound DataSlightly soluble in organic solvents such as DMSO and methanol.
Comparator Or BaselineUnprotected L-cysteine has very low solubility in most organic solvents (e.g., acetonitrile, butanol, ethyl acetate).
Quantified DifferenceEnables use in organic-phase synthesis where the unprotected form is incompatible due to insolubility.
ConditionsStandard laboratory temperature and pressure.

This solubility difference enables homogeneous reaction conditions in common organic synthesis setups, improving reaction kinetics and simplifying process design.

Core Building Block in Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

Due to the high stability of the S-benzyl group to repeated TFA treatments, H-Cys(Bzl)-OH is a standard and necessary choice for incorporating cysteine residues in peptides synthesized via the Boc/Bzl strategy.. Its stability ensures the thiol remains protected throughout chain assembly until final, harsh deprotection with reagents like HF.

Synthesis of Peptides with Permanently Protected or Selectively Modified Cysteine

In Fmoc-SPPS, the S-benzyl group's resistance to standard TFA cleavage makes it a 'permanent' protecting group.. This is intentionally leveraged when the final peptide product is required to have a protected thiol, or when the S-benzyl group is used as a stable anchor for subsequent, post-synthetic modifications.

Anchor Group in Orthogonal Synthesis of Peptides with Multiple Disulfide Bridges

When synthesizing complex peptides with several disulfide bonds, an orthogonal protection strategy is required. The exceptional stability of the S-benzyl group allows it to serve as the most robust protection, remaining intact while other, more labile groups (e.g., S-Trt, S-Acm) are selectively removed to form the initial disulfide bonds..

XLogP3

-1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.06669983 g/mol

Monoisotopic Mass

211.06669983 g/mol

Heavy Atom Count

14

UNII

9VRE13M548

Related CAS

25988-62-9

Other CAS

25988-62-9
3054-01-1

Wikipedia

S-benzylcysteine

General Manufacturing Information

L-Cysteine, S-(phenylmethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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